Product packaging for methyl (3R)-3-amino-5-methylhexanoate(Cat. No.:)

methyl (3R)-3-amino-5-methylhexanoate

Cat. No.: B13533253
M. Wt: 159.23 g/mol
InChI Key: LLLSCIXQSDYKEB-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl (3R)-3-amino-5-methylhexanoate is a chiral ester of significant interest in organic synthesis and pharmaceutical research. This compound serves as a key synthetic intermediate and building block for the preparation of more complex molecules . Its structure, featuring a stereospecific (3R)-configuration, is critical for researching biologically active compounds where enantiomeric purity directly impacts properties and activity . As an ester derivative, it can be readily hydrolyzed to the corresponding carboxylic acid or used in further derivatization reactions, offering a versatile handle for chemical modification. Compounds with this structural motif, such as the related (3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), are known for their pharmacological activity, highlighting the value of this chiral scaffold in developing therapeutics for conditions like neuropathic pain and epilepsy . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to the material safety data sheet for specific hazard information. For a closely related (S)-configured methyl ester, cold-chain transportation and storage in a freezer under an inert atmosphere is recommended .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B13533253 methyl (3R)-3-amino-5-methylhexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl (3R)-3-amino-5-methylhexanoate

InChI

InChI=1S/C8H17NO2/c1-6(2)4-7(9)5-8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1

InChI Key

LLLSCIXQSDYKEB-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)OC)N

Canonical SMILES

CC(C)CC(CC(=O)OC)N

Origin of Product

United States

Stereochemical Investigations and Chiral Purity Determination of Methyl 3r 3 Amino 5 Methylhexanoate

Analytical Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. A variety of sophisticated analytical techniques are employed to quantify the ee and confirm the stereochemical integrity of methyl (3R)-3-amino-5-methylhexanoate.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining their purity. yakhak.org The method relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte. These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation and allowing for quantification.

For β-amino esters like this compound, polysaccharide-based CSPs or macrocyclic glycopeptide-based CSPs are often effective. yakhak.orgsigmaaldrich.com The separation allows for the calculation of enantiomeric excess by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for β-Amino Ester Separation

Parameter Condition Purpose
Chiral Stationary Phase Polysaccharide-derived (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) or Macrocyclic Glycopeptide (e.g., Teicoplanin) To create a chiral environment for differential interaction with enantiomers. yakhak.orgsigmaaldrich.com
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., 2-propanol). To elute the compounds from the column; the ratio affects retention time and resolution. yakhak.org
Flow Rate Isocratic (e.g., 1 mL/min) To ensure consistent and reproducible separation. yakhak.org

| Detection | UV Detector | To detect and quantify the enantiomers as they elute from the column. yakhak.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. While standard NMR can confirm the connectivity of atoms, advanced techniques are needed to probe stereochemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining the relative stereochemistry of a molecule. acs.orgwordpress.com

NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. wordpress.com For a molecule like this compound, NOESY can reveal correlations between protons on the stereocenter and adjacent groups. By analyzing the pattern of these correlations and comparing them to models of the possible stereoisomers, the relative configuration can be confirmed. acs.org The use of chiral shift reagents can also be employed in ¹H NMR to induce chemical shift differences between enantiomers, allowing for their quantification.

Table 2: Potential NOESY Correlations for Stereochemical Assignment

Interacting Protons Expected Correlation Stereochemical Implication
Proton at C3 (CH-N) and Protons at C4 (CH₂) Strong NOE signal Confirms proximity and helps define the conformation around the C3-C4 bond.
Proton at C3 (CH-N) and Protons at C2 (CH₂) Strong NOE signal Confirms proximity and helps define the conformation around the C2-C3 bond.

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the precise three-dimensional position of every atom in the molecule, providing an unambiguous assignment of its stereochemistry.

For this compound, obtaining a suitable crystal, often as a salt like the hydrochloride to enhance crystallinity, would allow for the unequivocal confirmation of the (3R) configuration. The resulting crystal structure provides detailed information on bond lengths, bond angles, and the absolute spatial arrangement of the substituents around the chiral center.

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. pressbooks.pub Optically active compounds produce a characteristic CD spectrum, and enantiomers will produce mirror-image spectra. researchgate.net

This technique serves as a powerful tool for assessing the optical activity of this compound. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the molecule's absolute configuration. By comparing the experimental spectrum to those of structurally similar compounds with known configurations or to spectra predicted by theoretical calculations, the (3R) configuration can be corroborated. It provides a bulk analysis of the sample's optical purity. researchgate.netresearchgate.net

Marfey's analysis is a highly reliable method for determining the absolute configuration of amino acids. The method involves a two-step process: derivatization followed by chromatography. uni-giessen.denih.gov First, the amino group of the amino acid (or its ester, following hydrolysis) is reacted with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). nih.gov This reaction creates a pair of diastereomers.

The resulting diastereomers have different physical properties and can be separated using standard, non-chiral reversed-phase HPLC. researchgate.netpeptide.com The elution order of the diastereomers is predictable; typically, the L-L derivative elutes before the L-D derivative. By comparing the retention time of the derivative of this compound (an L-D type interaction in this context, as R is analogous to D) with that of a known standard, the absolute configuration can be confirmed. uni-giessen.debiomolther.org

Impact of Stereoisomerism on Research Applications

The stereoisomerism of this compound is of paramount importance in its primary research application as a chiral building block for the synthesis of complex, biologically active molecules. The biological activity of many pharmaceuticals and research compounds is highly dependent on their stereochemistry, as they interact with chiral biological targets like enzymes and receptors.

The (3R) configuration of this compound is critical because it dictates the specific three-dimensional shape that can be recognized by a biological target. For example, in the design of enzyme inhibitors, the molecule must fit precisely into the enzyme's active site, an environment that is itself chiral. The (3R)-enantiomer may bind with high affinity and elicit a desired biological response, whereas its (3S)-enantiomer might be completely inactive or even produce an undesirable effect. Therefore, the use of enantiomerically pure this compound is essential for synthesizing compounds with specific and predictable pharmacological activity, such as metalloprotein aminopeptidase (B13392206) inhibitors.

Reactivity and Chemical Transformations of Methyl 3r 3 Amino 5 Methylhexanoate

Reactions Involving the Amino Group

The primary amino group is a nucleophilic center and can participate in several types of reactions, including substitution, oxidation, and reactions with phosgene (B1210022) to form polymer intermediates.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily reacting with electrophilic reagents to form new carbon-nitrogen bonds. A primary application of this reactivity is in the formation of amides. This transformation is typically achieved by reacting methyl (3R)-3-amino-5-methylhexanoate with acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent. chemguide.co.uk An organic base like pyridine (B92270) is often used to neutralize the hydrochloric acid byproduct formed when using acyl chlorides. niscair.res.in

Table 1: Conditions for Amide Formation
Acylating AgentTypical ConditionsProduct
Acyl Chloride (R-COCl)Inert solvent (e.g., benzene), organic base (e.g., pyridine) chemguide.co.ukniscair.res.inN-acylated amide
Acid Anhydride (B1165640) ((R-CO)₂O)Often requires heating, may be performed neat or in a solventN-acylated amide

The primary amino group can be oxidized to other nitrogen-containing functional groups. While direct oxidation to an oxime is not a standard transformation for a primary amine, it can be readily converted into a nitrile. organic-chemistry.orgrhhz.netnih.gov An efficient and highly selective method for the oxidative conversion of primary amines to their corresponding nitriles involves the use of trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine N-oxide). organic-chemistry.orgthieme-connect.com This reaction is known for its mild conditions, operational simplicity, and high yields, and it demonstrates good functional group tolerance. organic-chemistry.orgthieme-connect.com Alternative catalyst systems, such as those based on copper and a nitroxyl (B88944) radical, can also achieve this transformation using air as the oxidant at room temperature. nih.gov

Table 2: Reagents for Oxidation of Primary Amine to Nitrile
Reagent/Catalyst SystemOxidantKey Features
Trichloroisocyanuric acid (TCCA) / TEMPO (catalytic) organic-chemistry.orgthieme-connect.comTCCAMild conditions, high selectivity and yield organic-chemistry.org
CuCl / DMEDA / TEMPO rhhz.netAirUses air as an advantageous oxidant under mild conditions rhhz.net
(4,4′-tBu₂bpy)CuI / ABNO nih.govAerobic (O₂)Effective at room temperature, excellent functional group compatibility nih.gov

The reaction of primary amines with phosgene (COCl₂) is a well-established method for the synthesis of isocyanates (R-N=C=O). sciencemadness.org This reaction, known as phosgenation, proceeds through an intermediate carbamoyl (B1232498) chloride, which is then dehydrohalogenated to yield the isocyanate. sciencemadness.org Isocyanates are highly reactive electrophiles and are crucial monomers in the production of polyurethanes and other polymers. Esters of α-amino acids react with phosgene to give excellent yields of the corresponding isocyanates. sciencemadness.org While specific studies on the phosgenation of this compound are not extensively documented, its primary amine functionality makes it a suitable substrate for this transformation to produce methyl (3R)-3-isocyanato-5-methylhexanoate, a potential intermediate for specialized polymers.

Reactions Involving the Ester Group

The methyl ester functionality is susceptible to reactions at the carbonyl carbon, including hydrolysis, transesterification, and reduction.

The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the parent carboxylic acid, (3R)-3-amino-5-methylhexanoic acid, and methanol (B129727). nih.gov Base-catalyzed hydrolysis, or saponification, is typically irreversible as the resulting carboxylate anion is resistant to nucleophilic attack.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would lead to the formation of ethyl (3R)-3-amino-5-methylhexanoate.

Table 3: Reactions of the Ester Group
ReactionReagentsProduct
Hydrolysis (Basic)Aqueous base (e.g., NaOH, KOH)(3R)-3-amino-5-methylhexanoic acid salt
Hydrolysis (Acidic)Aqueous acid (e.g., HCl, H₂SO₄), heat(3R)-3-amino-5-methylhexanoic acid salt
TransesterificationDifferent alcohol (R'-OH), acid or base catalystNew ester (e.g., ethyl ester)

The ester group can be reduced to a primary alcohol, yielding (3R)-3-amino-5-methylhexan-1-ol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the methoxy (B1213986) group and a second hydride addition to the intermediate aldehyde.

Table 4: Conditions for Ester Reduction
Reducing AgentTypical SolventKey Features
Lithium aluminum hydride (LiAlH₄) orgsyn.orgAnhydrous ether (e.g., THF, diethyl ether)Powerful, non-selective reducing agent
Borane–methyl sulfide (B99878) (BMS) orgsyn.orgTetrahydrofuran (THF)Can reduce carboxylic acids and esters

Reactivity with Electrophiles

The primary amino group in this compound is the most nucleophilic site in the molecule, making it highly reactive towards a wide array of electrophiles. This reactivity is fundamental to its use as a building block in organic synthesis. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

One of the most common transformations is N-acylation, where the amino group reacts with acylating agents such as acid chlorides or anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct. For example, reaction with acetic anhydride would yield the corresponding N-acetyl derivative. This type of reaction is foundational in peptide synthesis and for the introduction of protecting groups.

A widely used electrophile for protecting the amino group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction of the β-amino ester with Boc₂O results in the formation of a tert-butyloxycarbonyl (Boc)-protected amine. This transformation is crucial in multi-step syntheses, as the Boc group renders the nitrogen non-nucleophilic, allowing for selective reactions at other sites of the molecule. This strategy is evident in synthetic routes leading to related compounds like pregabalin (B1679071), where an N-Boc protected intermediate, 3-(tert-butyloxycarbonylamino-methyl)-5-methylhexanoic acid, is formed. niscpr.res.in

The reactivity of β-amino esters with electrophiles is a well-established principle in organic chemistry. Studies on analogous compounds, such as methyl 3-aminocrotonate, demonstrate a strong preference for N-acylation over C-acylation when reacted with various acid chlorides in the presence of an organic base. niscair.res.inniscpr.res.in This highlights the pronounced nucleophilicity of the amino group.

Below is a table summarizing the expected reactivity of this compound with common classes of electrophiles.

Electrophile ClassSpecific ExampleExpected Product
Acid HalidesAcetyl ChlorideN-acetyl-methyl (3R)-3-amino-5-methylhexanoate
Acid AnhydridesAcetic AnhydrideN-acetyl-methyl (3R)-3-amino-5-methylhexanoate
CarbonatesDi-tert-butyl dicarbonate (Boc₂O)N-Boc-methyl (3R)-3-amino-5-methylhexanoate
Alkyl HalidesMethyl IodideN-methylated and N,N-dimethylated products
Aldehydes/KetonesAcetoneN-substituted imine (Schiff base)

Regioselectivity and Chemoselectivity in Complex Syntheses

In a molecule with multiple functional groups, regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) are critical for achieving the desired synthetic outcome. For this compound, the primary amine is significantly more nucleophilic and basic than the methyl ester. This inherent difference in reactivity is the foundation of its selective transformations.

Chemoselectivity: When presented with an electrophile under neutral or basic conditions, the reaction will overwhelmingly occur at the nitrogen atom rather than the oxygen atoms of the ester group. The carbonyl carbon of the ester is electrophilic, not nucleophilic, and the ester oxygens are poor nucleophiles. Therefore, reactions like acylation, alkylation, and sulfonylation will selectively target the amino group.

This chemoselectivity is a cornerstone of its application in complex syntheses. By selectively reacting the amino group, chemists can introduce functionalities or protecting groups without disturbing the ester moiety. The most common strategy to control reactivity is the protection of the amine. For instance, the formation of an N-Boc derivative, as previously mentioned, is a prime example of a chemoselective reaction. niscpr.res.in Once the amine is protected as a carbamate (B1207046), its nucleophilicity is suppressed, enabling subsequent reactions to be directed towards other parts of the molecule or allowing for modifications of the ester group (e.g., hydrolysis or reduction) without interference from the amine.

Regioselectivity: The concept of regioselectivity becomes more pertinent when the carbon backbone of the molecule is considered. In related systems like enaminoesters, electrophilic attack can theoretically occur at the nitrogen (N-acylation) or the α-carbon (C-acylation). niscair.res.in However, for a saturated β-amino ester like this compound, the nucleophilicity is concentrated on the nitrogen atom, leading to high regioselectivity for N-functionalization. There are no competing nucleophilic carbon centers adjacent to the amine that would lead to C-alkylation or C-acylation under typical electrophilic conditions.

The following table outlines the principles of selectivity in the reactions of this compound.

Selectivity TypePrincipleExample Application
Chemoselectivity The primary amine is the most nucleophilic site, reacting preferentially over the methyl ester with most electrophiles.Selective N-acylation or N-alkylation without affecting the ester group. Protection of the amine with Boc₂O to allow for later manipulation of the ester.
Regioselectivity Electrophilic attack occurs exclusively at the nitrogen atom due to its high nucleophilicity compared to other atoms in the structure.Formation of a single N-substituted product in acylation reactions, rather than a mixture of N- and C-acylated products.

Applications of Methyl 3r 3 Amino 5 Methylhexanoate As a Chiral Building Block in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The intrinsic chirality and bifunctional nature of methyl (3R)-3-amino-5-methylhexanoate make it an attractive starting material for the synthesis of complex molecular architectures. The presence of both an amine and an ester group allows for a variety of chemical transformations, enabling its incorporation into larger, more intricate structures. The specific stereochemistry at the C3 position is often crucial for the biological activity of the final target molecule, making the enantiopure nature of this building block highly valuable.

One of the most significant applications of this chiral building block is in the synthesis of pharmacologically active compounds. For instance, derivatives of (3R)-3-amino-5-methylhexanoic acid are key intermediates in the asymmetric synthesis of (S)-Pregabalin, a widely used anticonvulsant and neuropathic pain agent. The synthesis of (S)-Pregabalin often involves the use of related chiral 3-carbamoylmethyl-5-methyl hexanoic acids, which can be derived from (3R)-3-amino-5-methylhexanoic acid precursors.

Another notable example is the use of related 3-amino-2-hydroxy-5-methylhexanoic acid derivatives in the synthesis of Amastatin, a potent inhibitor of aminopeptidases proquest.com. This highlights the utility of the core 3-amino-5-methylhexanoate scaffold in creating molecules that can modulate biological processes. The isobutyl group at the C5 position also contributes to the lipophilicity of the resulting molecules, which can be a critical factor in their pharmacokinetic and pharmacodynamic profiles.

Role in Peptide Chemistry and Peptidomimetic Design

While direct examples of the incorporation of this compound into specific, named peptides are not extensively documented in publicly available literature, its structural classification as a β-amino acid ester makes it a highly relevant candidate for applications in peptide chemistry and peptidomimetic design. The use of β-amino acids is a well-established strategy to create peptide analogues with improved properties. proquest.comnih.goveurekaselect.com

Standard solid-phase peptide synthesis (SPPS) techniques are generally amenable to the incorporation of β-amino acids. proquest.comnih.gov For its use in SPPS, this compound would typically be N-terminally protected, for example with an Fmoc or Boc group, to allow for controlled, stepwise addition to a growing peptide chain on a solid support. The methyl ester of the C-terminus would be hydrolyzed to the free carboxylic acid to enable coupling with the N-terminus of the adjacent amino acid in the sequence. The versatility of SPPS allows for the efficient synthesis of peptides containing such non-proteinogenic amino acids.

The incorporation of β-amino acids, such as (3R)-3-amino-5-methylhexanoic acid, into peptide sequences can confer several advantageous properties to the resulting peptide analogues. proquest.comnih.govresearchgate.net One of the primary benefits is increased resistance to proteolytic degradation. proquest.comnih.govresearchgate.net The altered backbone structure resulting from the presence of a β-amino acid residue can prevent recognition by proteases, thereby extending the biological half-life of the peptide.

Furthermore, the introduction of a β-amino acid can induce specific secondary structures, such as helices and turns, which may be critical for biological activity. upc.edu The conformational constraints imposed by the β-amino acid backbone can help to lock the peptide into its bioactive conformation, leading to enhanced receptor binding and potency.

This compound is an example of a non-proteinogenic amino acid, a class of molecules that has garnered significant interest in peptide design. By moving beyond the 20 proteinogenic amino acids, chemists can access a vast chemical space to create peptides with novel functions and improved therapeutic potential. The isobutyl side chain of this particular β-amino acid can mimic the side chain of leucine, a common proteinogenic amino acid, while introducing the unique structural features of a β-amino acid backbone. This allows for the design of peptidomimetics where specific α-amino acid residues are replaced with their β-counterparts to fine-tune the biological and pharmacological properties of the peptide. proquest.comnih.gov

Precursor in the Synthesis of Chiral Compounds for Research

Beyond its direct incorporation into larger molecules, this compound serves as a valuable precursor for the synthesis of other chiral compounds used in research. Its readily available chirality can be transferred to new stereocenters through various asymmetric transformations.

The amino and ester functionalities can be chemically manipulated to generate a range of derivatives. For example, the amine can be acylated, alkylated, or used to form heterocyclic structures. The ester can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents to form ketones. These transformations, starting from a single enantiomerically pure precursor, provide access to a library of chiral molecules that can be used as ligands for asymmetric catalysis, chiral auxiliaries, or as probes for studying biological systems.

A prime example of its use as a precursor is in the synthesis of key intermediates for (S)-Pregabalin. The (3R) stereocenter of the starting material dictates the final stereochemistry of the target molecule, highlighting the importance of using enantiomerically pure building blocks in asymmetric synthesis.

Application in Drug Discovery and Development (as a synthetic intermediate, not clinical trials)

The utility of this compound as a synthetic intermediate is most prominently demonstrated in the context of drug discovery and development. Its role in the synthesis of (S)-Pregabalin is a clear illustration of its industrial relevance. Pharmaceutical development often relies on robust and scalable synthetic routes, and chiral building blocks like this compound are essential components of such processes.

Its application is not limited to a single therapeutic agent. The structural motif of a γ-amino acid, which can be accessed from β-amino acid precursors, is present in several other biologically active compounds. Therefore, this compound and its derivatives are valuable intermediates for the discovery and development of new drugs targeting a range of conditions, from neurological disorders to infectious diseases. The ability to synthesize analogues of existing drugs by modifying the chiral building block is a common strategy in lead optimization to improve efficacy, selectivity, and pharmacokinetic properties.

Utility in Materials Science Research (e.g., Polymer Synthesis)

This compound serves as a valuable chiral building block in advanced organic synthesis, with significant potential in the field of materials science, particularly in the creation of specialized polymers. Its bifunctional nature, possessing both an amine and an ester group, allows it to be incorporated into polymer chains through various polymerization techniques. The presence of a chiral center and a branched isobutyl side group on the monomer can impart unique properties to the resulting polymers, such as chirality, biodegradability, and modified thermal and mechanical characteristics.

The primary application of this chiral building block in polymer synthesis is in the formation of polyamides and poly(β-amino ester)s. These classes of polymers are of great interest due to their potential biocompatibility and biodegradability, making them suitable for various biomedical and environmental applications.

Polyamide Synthesis

This compound can be utilized in the synthesis of chiral polyamides, which are polymers containing repeating amide linkages in the backbone. The synthesis can proceed through the polycondensation of the corresponding amino acid, (3R)-3-amino-5-methylhexanoic acid, which can be derived from the methyl ester.

The general reaction for the formation of a polyamide from a β-amino acid is as follows:

n H₂N-CHR-CH₂-COOH → H-[HN-CHR-CH₂-CO]ₙ-OH + (n-1) H₂O

The isobutyl side chain from the this compound monomer would introduce chirality and hydrophobicity to the polymer chain. This can influence the polymer's secondary structure, potentially

Biochemical and Biological Research on Methyl 3r 3 Amino 5 Methylhexanoate

Mechanistic Studies on Molecular Interactions

The biological activity of (3R)-3-amino-5-methylhexanoic acid, the parent acid of methyl (3R)-3-amino-5-methylhexanoate, is defined by its interactions with key proteins, particularly enzymes and transporters. These interactions form the basis of its influence on cellular pathways.

Ligand Binding Studies (e.g., with Proteins)

The transport of amino acids across cell membranes is a critical biological process mediated by transporter proteins. Studies have shown that L-type amino acid transporters (LATs) recognize and transport a wide range of amino acids. L-β-homoleucine has been identified as a substrate for LATs, indicating a direct binding interaction with these transporter proteins snmjournals.org. This finding is significant as it demonstrates that the structural modification of a natural amino acid (leucine) to a β-amino acid does not abolish its ability to bind to these key transporters. The affinity for LATs suggests that (3R)-3-amino-5-methylhexanoate, upon hydrolysis to its parent acid, could be actively transported into cells to exert its biological effects.

Modulation of Biochemical Pathways (non-clinical)

The inhibitory effect of L-β-homoleucine on the BCAT1 enzyme provides a clear mechanism for the modulation of biochemical pathways. By inhibiting BCAT1, it directly interferes with the catabolism of branched-chain amino acids nih.gov. This interruption has downstream consequences, as BCAA metabolites are known signaling molecules. For example, the catabolism of leucine produces metabolites that are crucial for the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation nih.gov.

A notable non-clinical finding is that the inhibition of BCAT1-mediated leucine catabolism by L-β-homoleucine can attenuate Th17 responses. This occurs through the regulation of the mTORC1-Hypoxia-inducible factor 1-alpha (HIF1α) pathway, which is a major signaling cascade for the production of the pro-inflammatory cytokine IL-17. This specific modulation of an immune signaling pathway highlights the potential of this compound in the context of inflammatory conditions nih.gov.

Comparative Biochemical Analysis with Related Branched-Chain Amino Acids

(3R)-3-amino-5-methylhexanoic acid is a β-isomer of leucine, a canonical branched-chain amino acid. This structural similarity and difference form the basis for comparative biochemical analyses.

Unlike the proteinogenic α-amino acids (leucine, isoleucine, and valine), L-β-homoleucine is a β-amino acid, meaning the amino group is attached to the beta-carbon rather than the alpha-carbon. Despite this change, it retains an affinity for L-type amino acid transporters (LATs), though its transport characteristics may differ from those of α-BCAAs snmjournals.org. Structure-activity relationship studies have shown that LATs can be relatively tolerant to the position of the amino group, accommodating both α- and β-amino acids snmjournals.org.

The most significant comparative difference lies in its interaction with BCAT1. While leucine is a substrate for the enzyme, L-β-homoleucine acts as a competitive inhibitor nih.gov. This transforms its role from a metabolic fuel and signaling molecule precursor into a modulator that blocks the pathway. This contrasts with the roles of leucine and isoleucine, which are known to regulate glycemia and stimulate insulin and glucagon release through their catabolism mdpi.commdpi.com.

FeatureThis compound (as L-β-homoleucine)Canonical BCAAs (e.g., Leucine)
Amino Acid Typeβ-amino acidα-amino acid
Interaction with BCAT1Competitive Inhibitor nih.govSubstrate nih.gov
Interaction with LATsSubstrate snmjournals.orgSubstrate snmjournals.org
Primary Role in BCAA PathwayModulator/InhibitorMetabolic Fuel / Signaling Precursor

Advanced Analytical Techniques for Biochemical Studies

The study of molecular interactions relies on sophisticated analytical techniques that can provide real-time, quantitative data on binding events.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real time nih.govnih.govmolecular-interactions.si. The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing its binding partner (the analyte) over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal nih.govmolecular-interactions.si.

This technique is highly suitable for studying the interactions of small molecules like this compound with their protein targets. For example, to study its interaction with an enzyme, the enzyme would be immobilized on the sensor chip, and different concentrations of the compound would be injected over the surface. The resulting data, plotted in a sensorgram, allows for the precise determination of key kinetic parameters.

Key Kinetic Parameters Determined by SPR:

Association rate constant (k_a or k_on): The rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (k_d or k_off): The rate at which the analyte-ligand complex breaks apart.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as the ratio of k_d to k_a (K_D = k_d/k_a). A lower K_D value indicates a higher binding affinity.

While specific SPR studies on this compound are not widely published, the technique provides the ideal platform for quantitatively characterizing its binding to targets like BCAT1 or L-type amino acid transporters, enabling a deeper understanding of its biochemical function.

ParameterDescriptionSignificance
Association Rate (k_a)Rate of complex formation.Indicates how quickly the compound binds to its target.
Dissociation Rate (k_d)Rate of complex decay.Indicates the stability of the binding interaction.
Affinity (K_D)Ratio of k_d/k_a.Quantifies the strength of the binding interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat change that occurs when two molecules interact, providing information on the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.

Table 1: Representative Thermodynamic Parameters Obtainable from ITC

ParameterDescriptionTypical Units
Stoichiometry (n)Number of ligand molecules binding to one macromoleculeUnitless
Association Constant (Ka)Measure of the binding affinity between the ligand and macromoleculeM-1
Dissociation Constant (Kd)The reciprocal of the association constant, indicating the concentration at which half the binding sites are occupiedM
Enthalpy Change (ΔH)The heat released or absorbed during the binding eventkcal/mol or kJ/mol
Entropy Change (ΔS)The change in the randomness of the system upon bindingcal/mol·K or J/mol·K
Gibbs Free Energy Change (ΔG)The overall energy change of the binding reaction, calculated from ΔH and ΔSkcal/mol or kJ/mol

Note: This table represents the types of data generated from an ITC experiment and is for illustrative purposes. Specific values for this compound are not available.

LC-MS/MS for Quantification in Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of small molecules in complex biological samples, often referred to as research matrices (e.g., plasma, urine, cell lysates). This method combines the separation capabilities of liquid chromatography with the precise detection and fragmentation analysis of tandem mass spectrometry.

Specific, validated LC-MS/MS methods for the quantification of this compound have not been detailed in widespread scientific publications. However, the general methodology for quantifying amino acid derivatives is well-established. Such a method would typically involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often involving protein precipitation or solid-phase extraction.

Chromatographic Separation: Use of a suitable HPLC or UHPLC column to separate the compound of interest from other matrix components.

Mass Spectrometric Detection: Ionization of the analyte (commonly via electrospray ionization, ESI) and detection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. This provides high specificity and sensitivity.

Table 2: Hypothetical LC-MS/MS Parameters for Quantification

ParameterDescriptionExample Value/Condition
Chromatographic ColumnThe stationary phase used for separation.C18 reverse-phase column
Mobile PhaseThe solvent system used to elute the analyte.Gradient of water and acetonitrile with formic acid
Ionization ModeThe method used to generate ions from the analyte.Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1)The mass-to-charge ratio (m/z) of the parent molecule.[Molecular Weight + H]+
Product Ion (Q3)The m/z of a specific fragment ion after collision-induced dissociation.Specific fragment of the parent ion
Collision EnergyThe energy used to fragment the precursor ion.Optimized for the specific transition

Note: This table provides an example of the parameters that would be defined in an LC-MS/MS method for this compound. The actual values would need to be determined experimentally.

In Vitro Studies on Cellular Mechanisms

In vitro studies are essential for understanding the effects of a compound on cellular functions in a controlled laboratory setting. These studies can reveal a compound's mechanism of action, its effects on cell signaling pathways, and its potential as a therapeutic agent or a research tool.

Currently, there is a lack of published in vitro studies specifically investigating the cellular mechanisms of this compound. Research on structurally related amino acid derivatives often explores their interactions with cellular transporters, receptors, or enzymes. For example, studies might investigate whether the compound can act as an agonist or antagonist of a specific receptor, or if it can inhibit the activity of a particular enzyme.

Metabolic Pathway Investigations

Investigations into the metabolic pathways of a compound are crucial for understanding its fate within a biological system. These non-clinical studies focus on the biochemical transformations a molecule undergoes, such as hydrolysis, oxidation, or conjugation, which are typically mediated by enzymes.

The metabolic fate of this compound has not been specifically elucidated in the available scientific literature. As a methyl ester of an amino acid, a primary metabolic pathway would likely involve hydrolysis of the ester bond by esterase enzymes to yield the parent carboxylic acid, (3R)-3-amino-5-methylhexanoic acid, and methanol (B129727). The resulting amino acid could then potentially undergo further metabolism through pathways common to other beta-amino acids.

Computational Chemistry and Modeling of Methyl 3r 3 Amino 5 Methylhexanoate

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule ligand and a protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted complex over time.

While specific molecular docking and simulation studies on methyl (3R)-3-amino-5-methylhexanoate are not extensively documented in publicly available literature, its structural motifs are present in various enzyme inhibitors. For instance, β-amino acid scaffolds are of interest in the design of inhibitors for targets such as matrix metalloproteinases (MMPs) and beta-amyloid peptides. nih.govnih.gov Computational studies on such systems can provide a model for how this compound might be investigated.

A hypothetical docking study of this compound into the active site of a metalloproteinase could reveal key interactions. The amino group could, for example, coordinate with a catalytic metal ion (such as zinc in MMPs), while the ester group and the isobutyl side chain could form hydrogen bonds and hydrophobic interactions with residues in the enzyme's binding pockets. nih.gov

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-6.5Asp123, His201, Phe205
Hydrogen Bond Interactions2Asp123 (with amino group)
Hydrophobic Interactions3Phe205, Leu180 (with isobutyl group)
Metal Coordination1Zn2+ (with amino group)

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values seen in molecular docking studies of similar compounds.

Following docking, molecular dynamics simulations could be performed to assess the stability of the predicted binding pose. researchgate.net An MD simulation tracks the movements of atoms in the complex over a period of time (e.g., nanoseconds), providing insights into the flexibility of the ligand and protein, and the persistence of key interactions. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand's position would be calculated to determine if it remains stably bound in the active site. researchgate.net

Structure-Activity Relationship (SAR) Elucidation (excluding clinical activity)

Structure-activity relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological or chemical activity. For this compound, SAR can be explored by systematically modifying its different functional groups and observing the effect on a specific non-clinical endpoint, such as its binding affinity to a target enzyme.

The core structure of this compound offers several points for modification to establish an SAR profile:

The Ester Group: The methyl ester could be replaced with other alkyl esters (e.g., ethyl, propyl) or converted to a carboxylic acid or an amide. These changes would alter the molecule's polarity, size, and hydrogen bonding capability, which could influence its interactions within a binding site.

The Amino Group: The primary amine could be acylated or alkylated. Such modifications would change its basicity and ability to act as a hydrogen bond donor or a metal ligand.

The Isobutyl Group: The size and hydrophobicity of this side chain could be varied. Replacing it with smaller (e.g., isopropyl) or larger, more complex groups could probe the steric and hydrophobic limits of a target's binding pocket.

The Stereochemistry: The (3R) configuration is crucial. A comparison with the (3S) enantiomer would be a key SAR experiment to determine the stereochemical requirements for activity.

Table 2: Hypothetical Structure-Activity Relationship Data for Analogs of this compound

CompoundModification from Parent CompoundHypothetical Binding Affinity (IC₅₀, µM)
This compound- (Parent Compound)15
(3R)-3-amino-5-methylhexanoic acidMethyl ester to Carboxylic acid8
Ethyl (3R)-3-amino-5-methylhexanoateMethyl ester to Ethyl ester25
Methyl (3R)-3-acetamido-5-methylhexanoateAmino group to Acetamido group>100
Methyl (3S)-3-amino-5-methylhexanoate(3R) to (3S) stereocenter50

Note: The data in this table is hypothetical and for illustrative purposes, designed to show potential SAR trends.

Conformational Analysis and Prediction of Interactions

Conformational analysis of this compound involves identifying the molecule's preferred three-dimensional shapes, or conformers. Due to the presence of several single bonds, the molecule is flexible and can adopt numerous conformations. Computational methods, such as density functional theory (DFT), can be used to calculate the relative energies of these conformers. scirp.org

The C-C bonds of the hexanoate (B1226103) backbone.

The C-N bond of the amino group.

The C-O bond of the ester group.

Theoretical studies on β-amino acids suggest that intramolecular hydrogen bonding can play a role in stabilizing certain conformations. scirp.org For this compound, a hydrogen bond could potentially form between the amino group and the carbonyl oxygen of the ester, leading to a folded conformation.

The conformation of the ester group itself is also significant. Esters generally prefer a planar s-trans (or Z) conformation due to favorable orbital interactions. imperial.ac.uk The relative orientation of the amino and isobutyl groups with respect to the rest of the molecule will be dictated by a balance of steric hindrance and potential intramolecular interactions.

Table 3: Predicted Low-Energy Conformers of this compound

ConformerDihedral Angle (N-C3-C4-C5)Relative Energy (kcal/mol)Key Feature
1~60° (gauche)0.00Extended backbone, minimal steric hindrance
2~180° (anti)0.85Fully extended "zig-zag" conformation
3-1.50Folded conformation with potential N-H···O=C H-bond

Note: The data in this table is hypothetical and based on general principles of conformational analysis for similar molecules.

Understanding the conformational preferences of this compound is crucial for predicting how it will interact with biological targets. The lowest energy conformer in solution may not be the one that binds to an enzyme; the protein may bind a higher energy, "bioactive" conformation. Molecular docking and simulation studies can help to explore this by evaluating how different conformers fit within a binding site.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic routes to produce enantiomerically pure methyl (3R)-3-amino-5-methylhexanoate is a primary research objective. While various methods exist for the synthesis of β-amino acids and their esters, future work could focus on the following areas:

Asymmetric Catalysis: Exploring novel transition-metal catalysts or organocatalysts for the asymmetric reduction of corresponding enamines or the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. This approach could provide a more direct and atom-economical route to the desired (R)-enantiomer.

Enzymatic Resolution: Biocatalysis offers a powerful tool for achieving high enantioselectivity under mild conditions. Research into lipases or proteases for the kinetic resolution of a racemic mixture of methyl 3-amino-5-methylhexanoate could yield the desired (R)-enantiomer with high purity. Similarly, the use of nitrilases for the stereoselective hydrolysis of related nitrile intermediates has proven effective for structurally similar compounds and represents a promising avenue. google.comresearchgate.net

Chiral Auxiliary-Based Synthesis: Methodologies like the Schöllkopf asymmetric synthesis, which uses bislactim ether chiral auxiliaries, could be adapted for the synthesis of this specific β-amino acid ester. lmaleidykla.lt This strategy allows for the reliable introduction of the desired stereocenter.

Exploration of New Biological Targets and Mechanisms

The structural similarity of this compound to endogenous molecules like γ-aminobutyric acid (GABA) and to synthetic drugs like Pregabalin (B1679071) suggests significant potential for biological activity. google.comgoogle.com Future research should prioritize the systematic exploration of its biological targets.

Neurological Targets: Given its GABA-like structure, initial screening should focus on targets within the central nervous system. This includes GABA receptors, voltage-gated calcium channels, and amino acid transporters. Investigating its potential as an anticonvulsant, analgesic, or anxiolytic agent is a logical starting point.

Enzyme Inhibition: Derivatives of 3-amino-2-hydroxy-5-methylhexanoic acid have been utilized in the synthesis of Amastatin, an inhibitor of aminopeptidases. acs.org This precedent suggests that this compound could serve as a scaffold to develop new inhibitors for various proteases or peptidases, which are implicated in numerous diseases.

Broad-Based Screening: A comprehensive understanding of its bioactivity could be achieved by screening against a wide range of target classes, including G-protein coupled receptors (GPCRs), kinases, and nuclear receptors. fluorochem.co.uk

Advanced Applications in Bioorganic and Medicinal Chemistry

Beyond direct therapeutic use, this compound is a valuable building block for more complex molecules.

Peptidomimetics: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create peptidomimetics. The isobutyl group on the side chain can influence peptide conformation and stability, potentially leading to enhanced binding affinity for protein targets or increased resistance to enzymatic degradation.

Scaffold for Drug Discovery: The molecule's chiral backbone can serve as a starting point or scaffold for the synthesis of new small molecule libraries. Functionalization at the amino group, the ester, or the isobutyl side chain can generate a diverse set of compounds for drug discovery campaigns.

PROTACs and Molecular Glues: The field of targeted protein degradation offers new opportunities. The compound could be explored as a component of novel PROTACs (Proteolysis Targeting Chimeras) or molecular glues, potentially serving as part of the linker or as a ligand for an E3 ligase or a target protein. fluorochem.co.uk

Integration of High-Throughput Screening in Compound Discovery

To efficiently explore the biological potential of this compound, high-throughput screening (HTS) methodologies are essential.

Combinatorial Library Synthesis: By utilizing the compound as a core scaffold, combinatorial chemistry techniques can be employed to generate large libraries of derivatives. These libraries can then be rapidly screened against numerous biological targets.

Advanced Screening Platforms: Technologies such as fiber-optic array scanning technology (FAST) enable the screening of millions to billions of compounds in a very short time. nih.gov Applying such mega-high-throughput platforms to libraries derived from this compound could accelerate the discovery of potent and selective bioactive molecules. nih.gov This approach would rapidly identify "hits" against targets like K-Ras, various cytokine receptors, or other proteins of therapeutic interest. nih.gov

The integration of combinatorial synthesis with HTS provides a powerful engine for discovering novel leads and elucidating the structure-activity relationships of this class of compounds.

Research AvenueKey Focus AreasPotential Methodologies
Stereoselective Synthesis Asymmetric Catalysis, Enzymatic Resolution, Chiral AuxiliariesOrganocatalysis, Lipase-mediated resolution, Schöllkopf method
Biological Target Exploration Neurological Targets, Enzyme Inhibition, Broad-Based ScreeningGABA receptor binding assays, Protease inhibition assays, GPCR panels
Medicinal Chemistry Peptidomimetics, Drug Discovery Scaffolds, PROTACsSolid-phase peptide synthesis, Combinatorial library synthesis
High-Throughput Screening Combinatorial Libraries, Rapid Biological AssaysFiber-Optic Array Scanning Technology (FAST)
Green Chemistry Biocatalysis, Aqueous Solvents, Atom EconomyWhole-cell biocatalysts, Water-based reaction media, Catalyst-free synthesis

Green Chemistry Approaches in Synthesis

Future synthetic efforts must also consider environmental impact. Applying the principles of green chemistry to the synthesis of this compound is a critical research direction.

Biocatalytic Processes: As mentioned, enzymatic methods are inherently "green" as they operate in aqueous media at ambient temperatures and pressures, avoiding the need for hazardous reagents and solvents. researchgate.net

Aqueous Synthesis: Developing synthetic routes that can be performed in water as a solvent would significantly reduce the reliance on volatile organic compounds. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a core principle of green chemistry. Catalyst-free, one-pot multicomponent reactions are particularly advantageous in this regard. researchgate.net

Renewable Feedstocks: Long-term research could focus on developing synthetic pathways that begin from renewable, bio-based starting materials rather than petroleum-based feedstocks.

By focusing on these unexplored avenues, the scientific community can unlock the full potential of this compound as a valuable tool in chemistry and pharmacology.

Q & A

Q. What are the key synthetic strategies for preparing methyl (3R)-3-amino-5-methylhexanoate?

  • Methodological Answer: The synthesis typically involves stereoselective approaches to install the (3R)-configuration. One method employs chiral precursors, such as enantiopure amino acids, followed by esterification under controlled conditions. For example, this compound hydrochloride derivatives can be synthesized using chiral catalysts to preserve stereochemical integrity during ester formation . Diastereoselective methods, such as nitro aldol condensation with chiral auxiliaries (e.g., (−)-8-phenylmenthol), have also been adapted for similar compounds to achieve high enantiomeric excess .

Q. How is the enantiomeric purity of this compound validated?

  • Methodological Answer: Enantiomeric purity is assessed using chiral HPLC or supercritical fluid chromatography (SFC) to separate stereoisomers. Optical rotation measurements ([α]D) provide complementary validation, with values cross-referenced against literature data (e.g., +2.4 for the (S)-enantiomer in chloroform) . Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral shift reagents, can resolve diastereotopic protons to confirm configuration .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer: This compound serves as a chiral building block in peptide synthesis and medicinal chemistry. Its ester group facilitates coupling reactions, while the amino group enables incorporation into bioactive molecules. Applications include:
  • Peptide backbone modification: Introducing methyl branches to modulate conformational stability .
  • Enzyme inhibitor design: Leveraging stereochemistry to enhance target binding specificity in neurological drug candidates .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Methodological Answer: The (3R)-configuration is critical for interactions with chiral biological targets. For example, replacing the (3R)- with a (3S)-configuration in peptide analogs alters binding kinetics to enzymes like proteases. Comparative studies using enantiopure analogs (e.g., methyl (3S)-3-amino-5-methylhexanoate hydrochloride) reveal significant differences in IC₅₀ values, underscoring the need for rigorous stereochemical control during synthesis .

Q. What strategies resolve contradictions in synthetic yields reported for this compound?

  • Methodological Answer: Yield discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization using design of experiments (DoE) can identify critical parameters. For instance, microwave-assisted esterification may improve yields compared to traditional reflux by reducing side reactions, but requires precise temperature control to avoid racemization .

Q. How can researchers mitigate racemization during large-scale synthesis of this compound?

  • Methodological Answer: Racemization is minimized by:
  • Low-temperature reactions: Using aprotic solvents (e.g., THF) at ≤0°C to slow base-catalyzed epimerization.
  • Protecting group strategies: Temporarily masking the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during esterification .
  • In-line monitoring: Real-time chiral HPLC analysis to detect early-stage racemization .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives vary across studies?

  • Methodological Answer: Variations arise from solvent effects, pH-dependent protonation states of the amino group, and impurities. For reproducible spectra:
  • Use deuterated solvents (e.g., CDCl₃) with consistent pH.
  • Compare chemical shifts to published data for analogous compounds (e.g., ethyl (S)-3-cyano-5-methylhexanoate) to assign signals correctly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.